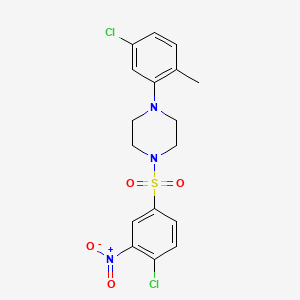

1-Chloro-4-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-2-nitrobenzene is a useful research compound. Its molecular formula is C17H17Cl2N3O4S and its molecular weight is 430.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Chloro-4-((4-(5-chloro-2-methylphenyl)piperazinyl)sulfonyl)-2-nitrobenzene (CAS No. CB7223004) is a synthetic compound notable for its potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

- Molecular Formula : C17H17Cl2N3O4S

- Molecular Weight : 430.31 g/mol

- Structure : The compound features a nitro group, a sulfonamide linkage, and a piperazine moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the nitro group is often linked to the ability to disrupt bacterial DNA synthesis.

- Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress and apoptosis in targeted cells.

- Enzyme Inhibition : The sulfonamide moiety suggests potential inhibition of carbonic anhydrase or other sulfonamide-sensitive enzymes, which could be leveraged for therapeutic applications.

Toxicity Profiles

Toxicological studies are critical for understanding the safety profile of this compound:

- Acute Toxicity : The oral LD50 in rodent models indicates moderate toxicity, with values ranging from 294 to 694 mg/kg for male rats and 565 to 664 mg/kg for female rats .

- Chronic Toxicity : Long-term exposure studies have demonstrated adverse effects on hematological parameters, including methaemoglobinemia and oxidative damage to erythrocytes .

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor activity of related compounds. The findings suggested that modifications in the piperazine ring could enhance cytotoxicity against specific cancer cell lines, indicating a structure-activity relationship that could be explored further with this compound.

Biodegradation Pathways

An investigation into the biodegradation of similar compounds revealed pathways involving microbial transformation that could lead to less toxic metabolites. This highlights the importance of understanding environmental impacts and metabolic pathways when considering therapeutic applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H17Cl2N3O4S |

| Molecular Weight | 430.31 g/mol |

| Oral LD50 (Male Rats) | 294 - 694 mg/kg |

| Oral LD50 (Female Rats) | 565 - 664 mg/kg |

| Mechanism of Action | ROS generation, enzyme inhibition |

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)-4-(4-chloro-3-nitrophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3O4S/c1-12-2-3-13(18)10-16(12)20-6-8-21(9-7-20)27(25,26)14-4-5-15(19)17(11-14)22(23)24/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFAGTBLRRYSKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.